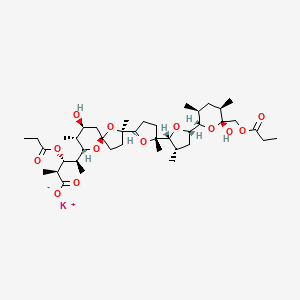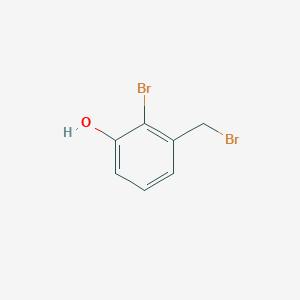![molecular formula C38H20Cl4O2S4 B13140521 1,4,5,8-Tetrakis[(4-chlorophenyl)sulfanyl]anthracene-9,10-dione CAS No. 86704-95-2](/img/structure/B13140521.png)
1,4,5,8-Tetrakis[(4-chlorophenyl)sulfanyl]anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,8-Tetrakis((4-chlorophenyl)thio)anthracene-9,10-dione: is a complex organic compound with the molecular formula C38H20Cl4O2S4 This compound is characterized by its anthracene-9,10-dione core, which is substituted with four (4-chlorophenyl)thio groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetrakis((4-chlorophenyl)thio)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Substitution Reaction: The anthracene-9,10-dione undergoes a substitution reaction with 4-chlorophenylthiol in the presence of a suitable catalyst, such as a Lewis acid.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 80-100°C to facilitate the substitution reaction.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.
化学反应分析
Types of Reactions
1,4,5,8-Tetrakis((4-chlorophenyl)thio)anthracene-9,10-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The (4-chlorophenyl)thio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may require catalysts like palladium or copper, along with suitable ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
科学研究应用
1,4,5,8-Tetrakis((4-chlorophenyl)thio)anthracene-9,10-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study cellular processes and interactions. Its ability to undergo various chemical reactions makes it a valuable tool for labeling and tracking biomolecules.
Medicine: The compound’s potential therapeutic properties are being investigated for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in high-performance materials.
作用机制
The mechanism of action of 1,4,5,8-Tetrakis((4-chlorophenyl)thio)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s (4-chlorophenyl)thio groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,4,5,8-Tetrakis(phenylthio)anthracene-9,10-dione: Similar structure but lacks the chlorine atoms on the phenyl groups.
1,4,5,8-Tetrakis((4-methylphenyl)thio)anthracene-9,10-dione: Similar structure with methyl groups instead of chlorine atoms.
1,4,5,8-Tetrakis((4-fluorophenyl)thio)anthracene-9,10-dione: Similar structure with fluorine atoms instead of chlorine atoms.
Uniqueness
1,4,5,8-Tetrakis((4-chlorophenyl)thio)anthracene-9,10-dione is unique due to the presence of chlorine atoms on the phenyl groups. This substitution can influence the compound’s reactivity, stability, and interaction with other molecules. The chlorine atoms can also enhance the compound’s ability to participate in specific chemical reactions, making it a valuable compound for various applications.
属性
CAS 编号 |
86704-95-2 |
|---|---|
分子式 |
C38H20Cl4O2S4 |
分子量 |
778.6 g/mol |
IUPAC 名称 |
1,4,5,8-tetrakis[(4-chlorophenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C38H20Cl4O2S4/c39-21-1-9-25(10-2-21)45-29-17-18-30(46-26-11-3-22(40)4-12-26)34-33(29)37(43)35-31(47-27-13-5-23(41)6-14-27)19-20-32(36(35)38(34)44)48-28-15-7-24(42)8-16-28/h1-20H |
InChI 键 |
SICKCZNABREHLZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1SC2=C3C(=C(C=C2)SC4=CC=C(C=C4)Cl)C(=O)C5=C(C=CC(=C5C3=O)SC6=CC=C(C=C6)Cl)SC7=CC=C(C=C7)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


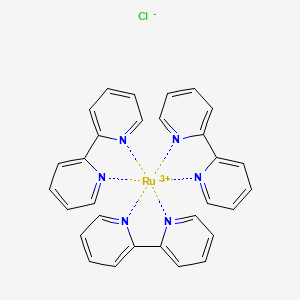
![6-Benzyl-2-oxa-6-azaspiro[3.4]Octane-8-carboxylic acid](/img/structure/B13140468.png)

![2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B13140477.png)

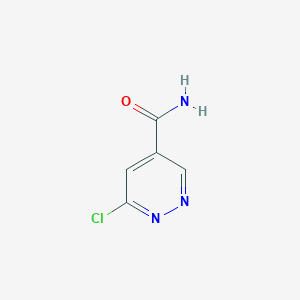
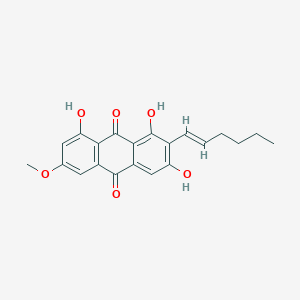
![(2R,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13140489.png)

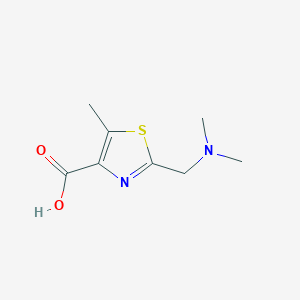
![4-Fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13140496.png)

